molecular formula C20H23N3O3 B2824243 1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-11-3

1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2824243
CAS RN: 891097-11-3
M. Wt: 353.422
InChI Key: JVXVJAJRDVPXAH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as EPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPPU belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

Urea derivatives have been studied for their potential as inhibitors of glycolic acid oxidase, which is significant for managing conditions like Primary Hyperoxaluria. Methylation of the nitrogen or the 3-hydroxy substituent in urea compounds can dramatically reduce their potency, indicating specific functional group requirements for enzyme inhibition (Rooney et al., 1983).

Stereospecific Synthesis

Research on the stereospecific synthesis of urea derivatives highlights their significance in producing potent PI3 kinase inhibitors. The precise control of stereochemistry is crucial for the activity of these compounds, indicating the importance of urea derivatives in developing targeted cancer therapies (Chen et al., 2010).

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, suggesting their potential in treating neurological disorders like Alzheimer's disease. The optimal chain length and specific substituents enhance the inhibitory activities, demonstrating the versatility of urea compounds in therapeutic applications (Vidaluc et al., 1995).

X-ray Powder Diffraction Data

The structural analysis of urea derivatives through X-ray powder diffraction data supports their role in synthesizing complex pharmaceuticals like apixaban, an anticoagulant. This underscores the importance of urea compounds in drug synthesis and development (Wang et al., 2017).

properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-14-7-9-15(10-8-14)21-20(25)22-16-11-19(24)23(13-16)17-5-4-6-18(12-17)26-2/h4-10,12,16H,3,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVJAJRDVPXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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